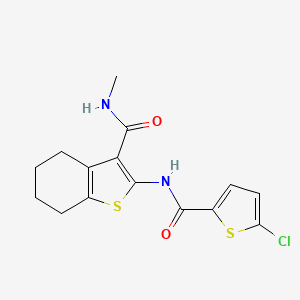

2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-8-4-2-3-5-9(8)22-15(12)18-13(19)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOARYVFPXQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

The preparation of 5-chlorothiophene-2-carboxylic acid is critical for subsequent amide coupling. Patent CN108840854B details a one-pot method starting from 2-thiophenecarboxaldehyde. Chlorine gas is introduced at −10–30°C to yield 5-chloro-2-thiophenecarboxaldehyde, which undergoes oxidation in a sodium hydroxide solution under controlled chlorine flow. Key parameters include:

- Molar ratio : Chlorine-to-aldehyde (1.05–1.5:1).

- Temperature : −5–25°C during chlorination; 15–30°C during oxidation.

- Isolation : The crude product is purified via recrystallization (ethanol/water), achieving 92% purity by HPLC.

This method avoids hazardous reagents like lithium diisopropylamide (LDA) and anhydrous tetrahydrofuran (THF), addressing scalability and safety concerns in industrial settings.

Preparation of 2-Amino-N-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

As reported in Pharmaceutical Chemistry Journal, the tetrahydrobenzothiophene core is synthesized via cyclization of cyclohexanone derivatives with sulfur and cyanoacetamide. Subsequent methylation introduces the N-methyl group:

- Cyclocondensation : Cyclohexanone reacts with elemental sulfur and cyanoacetamide in ethanol under reflux, yielding 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

- Methylation : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours achieves N-methylation, confirmed by LC-MS (m/z 239.1 [M+H]⁺).

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activation of 5-chlorothiophene-2-carboxylic acid to its acid chloride is a common approach:

- Chlorination : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in dichloromethane at 0–5°C for 2 hours.

- Coupling : The acid chloride reacts with 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in tetrahydrofuran (THF) and triethylamine (TEA) at 25°C for 12 hours.

Carbodiimide-Based Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : EDC (1.2 equiv) and HOBt (1.1 equiv) in dimethylacetamide (DMAc) at 0°C for 1 hour.

- Reaction : Addition of the tetrahydrobenzothiophene amine (1.0 equiv) and stirring at 25°C for 24 hours.

Direct Aminolysis of Methyl Esters

Methyl 5-chlorothiophene-2-carboxylate (Ambeed) undergoes aminolysis in methanol/water (3:1) at 80°C for 48 hours. However, this method yields <50% due to competing hydrolysis.

Optimization and Process Parameters

Solvent and Temperature Effects

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Accelerates EDC-mediated coupling, reducing reaction time to 8 hours.

- Sodium sulfite : Quenches excess chlorine in oxidation steps, minimizing byproducts.

Analytical Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.70–1.85 (m, 4H, cyclohexane CH₂), 2.95 (s, 3H, N-CH₃), 7.15 (d, J = 4.0 Hz, 1H, thiophene), 7.45 (d, J = 4.0 Hz, 1H, thiophene), 10.2 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | SOCl₂, TEA | 78–85 | >98 | High |

| EDC/HOBt Coupling | EDC, HOBt, DMAP | 82–88 | >99 | Moderate |

| Direct Aminolysis | Methanol/water | <50 | 90–95 | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of tumor growth in vitro. The National Cancer Institute (NCI) protocols have been employed to assess the compound's efficacy, revealing promising results in terms of cell growth inhibition rates.

| Study | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| NCI Study 1 | Human Tumor Cells | 15.72 | 50.68 |

This suggests that derivatives of this compound may lead to the development of new therapeutic agents targeting cancer.

Anti-inflammatory Potential

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activity. Molecular docking studies indicate that it may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies suggest strong binding interactions with key amino acids in the enzyme's active site.

Synthesis and Derivatives

The synthesis of 2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through various methodologies involving commercially available reagents. The synthetic pathways often involve multi-step reactions that yield derivatives with enhanced biological activity.

Example Synthetic Route

- Starting Materials : 5-chlorothiophene-2-carboxylic acid and appropriate amines.

- Reagents : Coupling agents such as EDC or DCC.

- Conditions : Typically conducted under reflux conditions in organic solvents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that structurally similar compounds exhibited significant cytotoxicity against breast and colon cancer cell lines.

- Molecular Hybridization : Research into hybrid molecules combining thiophene and benzothiophene structures has yielded compounds with improved pharmacological profiles.

These findings suggest that further exploration of this compound could lead to innovative treatments for various diseases.

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound differs from analogs in substituent groups, which influence electronic properties and intermolecular interactions:

- 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide (): Substituents: 2-Amino group at position 2 and 2-fluorophenyl carboxamide at position 3. Key Features: Fluorine enhances polarity and metabolic stability. The amino group enables hydrogen bonding but reduces steric bulk compared to the target compound’s chlorothiophene moiety. Structural Analysis: X-ray diffraction reveals planar benzothiophene cores with intermolecular N–H⋯O and C–H⋯F interactions stabilizing the crystal lattice .

- CID 2862078 (): Substituents: 6-tert-Butyl group and thiophene-2-carbonylamino at position 2. The thiophene-2-carbonylamino group lacks chlorine, reducing electronegativity compared to the target compound.

- N-(2-Methoxyethyl)-2-[(3,4,5-Trimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide (): Substituents: Trimethoxybenzoyl group at position 2 and methoxyethyl carboxamide at position 3. Key Features: Methoxy groups provide electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This may alter binding affinity in polar active sites.

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Analogs

Notes

Limitations : Direct pharmacological data for the target compound is absent in the provided evidence; activities are inferred from structural analogs.

Crystallographic Tools : SHELX , ORTEP , and WinGX were critical in determining molecular conformations and hydrogen-bonding patterns (e.g., C–H⋯Cl in the target compound vs. C–H⋯F in ) .

Future Directions : Structure-activity relationship (SAR) studies, molecular docking, and in vivo assays are recommended to validate the target compound’s bioactivity and optimize substituent groups.

Biological Activity

The compound 2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C22H22ClN3O2S

- Molecular Weight : 427.94 g/mol

- IUPAC Name : this compound

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. The compound has shown the ability to:

- Induce Pro-inflammatory Cytokines : It triggers the production of cytokines such as MCP-1/CCL2, IL6, TNF-alpha, and IL-1beta in endothelial cells and atrial tissues .

- Increase Adhesion Molecules : The expression of adhesion molecules like ICAM1 and VCAM1 is enhanced in response to this compound .

- Regulate Signaling Pathways : Activation of NF-kappa-B and increased phosphorylated ERK1/2 levels have been observed in dermal microvascular endothelial cells .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that:

- Cell Cycle Disruption : Certain thiophene derivatives have been linked to the disruption of the cell cycle in cancer cells. This is achieved through inhibition of specific kinases involved in cell proliferation .

- Inhibition of Tumor Growth : Thiophene-based compounds have demonstrated inhibitory effects on tumor growth in various cancer models. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition against tumor cell lines .

The biological activity of the compound can be attributed to several mechanisms:

- Cytokine Modulation : By modulating cytokine levels, the compound influences inflammatory pathways that are crucial in various diseases, including cancer and cardiovascular disorders.

- Enzyme Inhibition : The presence of functional groups allows for interaction with enzymes such as COX and LOX, which are involved in inflammatory processes .

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in inflammatory responses and cancer progression .

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to the compound discussed:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this benzothiophene carboxamide and its derivatives?

Methodological Answer:

The synthesis typically involves acylation of the core benzothiophene scaffold using acid anhydrides or activated carboxylic acid derivatives. For example:

- Step 1: React 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 5-chlorothiophene-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) in dry dichloromethane (DCM) under inert conditions.

- Step 2: Purify intermediates via recrystallization (e.g., methanol) or reverse-phase HPLC .

- Characterization: Validate structural integrity using H/C NMR (e.g., δ 6.8–7.2 ppm for thiophene protons), IR (C=O stretches at ~1650–1700 cm), and LC-MS (e.g., [M+H] ion matching theoretical mass) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced: How can researchers address discrepancies in crystallographic data interpretation?

Methodological Answer:

- Issue: Ambiguities in hydrogen bonding or disorder in the thiophene moiety.

- Resolution:

- Apply TWINLAW in SHELXL to detect and refine twinned crystals .

- Use ORTEP-3 to visualize thermal ellipsoids and validate molecular geometry (e.g., planarity of the benzothiophene core) .

- Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to reconcile experimental and theoretical bond lengths .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Step 1: Use PASS Online to predict anticancer/antimicrobial activity based on structural descriptors (e.g., chlorothiophene amide as a pharmacophore) .

- Step 2: Perform molecular docking (AutoDock Vina) to simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase or cancer-related kinases .

- Validation: Compare predicted IC values with in vitro assays (e.g., MIC ≤ 12.5 µg/mL for antibacterial activity) .

Advanced: How do intermolecular interactions influence crystallization of benzothiophene derivatives?

Methodological Answer:

- Hydrogen Bonding: Analyze graph sets (e.g., R(8) motifs) using Etter’s rules to identify dominant interactions (N–H···O=C or C–H···S) .

- Packing Analysis: Use Mercury (CCDC) to visualize π-stacking (3.5–4.0 Å distances) between benzothiophene rings and halogen interactions (Cl···π contacts) .

Advanced: How can synthetic byproducts be minimized during acylation steps?

Methodological Answer:

- Optimization:

- Use molecular sieves in DCM to scavenge water and prevent hydrolysis of acid chlorides.

- Employ Schlenk techniques to maintain anhydrous conditions and reduce side reactions (e.g., dimerization) .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate intermediates before full conversion to avoid over-acylation .

Advanced: What strategies elucidate structure-activity relationships (SARs) for antimicrobial derivatives?

Methodological Answer:

- SAR Framework:

- Data Analysis: Use Hansch analysis to quantify logP and σ effects on bioactivity, validated by QSAR models (e.g., partial least squares regression) .

Basic: What are the best practices for resolving tautomeric forms in solution?

Methodological Answer:

- NMR Titration: Perform H NMR in DMSO-d with incremental DO to observe exchangeable protons (e.g., amide NH at δ 10–12 ppm).

- Variable-Temperature NMR: Cool samples to –40°C to slow tautomerization and resolve splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.